molecular formula C14H13F3N2O4 B6345174 3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264039-96-4

3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345174
CAS No.: 1264039-96-4
M. Wt: 330.26 g/mol
InChI Key: CDDDZOHIFVWTMS-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H13F3N2O4 and its molecular weight is 330.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.08274139 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The structural formula of 3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be represented as follows:

C13H14F3N3O4\text{C}_{13}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{4}

Key Features

  • Ethoxycarbonyl group : Enhances solubility and bioavailability.
  • Trifluoromethyl group : Known to increase metabolic stability and lipophilicity.
  • Pyrazole ring : Imparts various pharmacological properties.

Antitumor Activity

Numerous studies have investigated the antitumor potential of pyrazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibited IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells, suggesting strong antiproliferative activity.

CompoundCell LineIC50 (µM)
This compoundHepG22.5
DoxorubicinHepG21.8

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures treated with the compound.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of cell proliferation : Likely through the modulation of cell cycle regulators.
  • Induction of apoptosis : Via mitochondrial pathways, leading to increased caspase activity.
  • Anti-inflammatory pathways : Inhibition of NF-kB signaling.

Case Studies

A notable case study involved the synthesis of several pyrazole derivatives, including our compound of interest, which were tested for their efficacy against various cancer cell lines. The study concluded that modifications in the side chains significantly influenced biological activity, emphasizing structure-activity relationships (SAR).

Research Findings

  • Synthesis : The compound was synthesized through a multi-step reaction involving ethyl acetoacetate and hydrazine derivatives.
  • Testing : Biological assays confirmed its potential as an anticancer agent with minimal toxicity to normal cells.
  • Further Research : Ongoing studies are focusing on optimizing the structure to enhance efficacy and reduce side effects.

Properties

IUPAC Name

5-ethoxycarbonyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4/c1-2-23-13(22)10-7-11(12(20)21)19(18-10)9-5-3-4-8(6-9)14(15,16)17/h3-6,11H,2,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDZOHIFVWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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